molecular formula C12H14O B097734 6,7-Dimethyl-1-tetralone CAS No. 19550-57-3

6,7-Dimethyl-1-tetralone

Cat. No.: B097734
CAS No.: 19550-57-3
M. Wt: 174.24 g/mol
InChI Key: CVKLXAQUJMXVMC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-tetralone is an organic compound with the molecular formula C12H14O. It is a derivative of tetralone, characterized by the presence of two methyl groups at the 6th and 7th positions of the tetralone structure. This compound is a white to almost white crystalline powder and is used in various chemical syntheses and research applications .

Scientific Research Applications

6,7-Dimethyl-1-tetralone is utilized in several scientific research fields:

Safety and Hazards

6,7-Dimethyl-1-tetralone is harmful if swallowed . In case of accidental ingestion, medical help should be sought immediately . It is recommended to avoid dust formation and breathing in vapors, mist, or gas .

Mechanism of Action

Target of Action

This compound is a derivative of tetralone, a bicyclic aromatic hydrocarbon and a ketone . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6,7-Dimethyl-1-tetralone, factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. Specific studies on how these factors influence the action of this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 6,7-dimethyltetralin with an appropriate acylating agent, followed by oxidation to yield the desired ketone . Another method involves the cyclization of 4-phenylbutanoic acid derivatives under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This method offers advantages such as reduced reaction times, improved reaction efficiency, and better control over reaction conditions . The continuous-flow synthesis involves the use of catalysts and precise temperature control to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6,7-dimethyl-1-tetralol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-1-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other tetralone derivatives may not be suitable .

Properties

IUPAC Name

6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKLXAQUJMXVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308849
Record name 6,7-Dimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-57-3
Record name 6,7-Dimethyltetral-1-one
Source DTP/NCI
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Record name 6,7-Dimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHYL-1-TETRALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6,7-dimethyl-1-tetralone in the synthesis of podophyllotoxin analogs?

A1: this compound serves as a crucial intermediate in synthesizing analogs of podophyllotoxin, a naturally occurring lignan with potent anticancer activity [, ]. Specifically, it acts as a building block for creating modified versions of β-apopicropodophyllin, a key structural component of podophyllotoxin.

Q2: How is this compound incorporated into the synthesis of these analogs?

A2: The research highlights a multi-step synthetic route involving Friedel-Crafts benzoylation of o-xylene, followed by a Stobbe condensation with diethyl succinate []. Subsequent hydrolysis, hydrogenation, and ring closure using tin(IV) chloride (SnCl4) ultimately yield 3-carboxy-4-phenyl-6,7-dimethyl-1-tetralone. This tetralone derivative serves as a versatile intermediate for further modifications leading to various o-xylene analogs of tridemethoxy-β-apopicropodophyllin [].

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